molecular formula C19H20N2O6S2 B2563481 Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896293-93-9

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2563481
CAS No.: 896293-93-9
M. Wt: 436.5
InChI Key: SERNBGFKAZHZIQ-UHFFFAOYSA-N
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Description

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
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Biological Activity

Methyl 6-acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with notable biological activities attributed to its unique structural features. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O6S2 with a molecular weight of 436.5 g/mol. The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of functional groups such as an acetyl group and a methylsulfonyl group enhances its reactivity and biological properties.

Antitumor Activity

Compounds related to this compound have also been evaluated for antitumor properties. For example, a series of tetrahydrothienopyridine derivatives were found to exhibit selective cytotoxicity against human tumor cell lines . The structure-activity relationship (SAR) studies indicated that modifications in the side chains significantly influenced the antitumor efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methodologies include:

  • Nucleophilic Substitution : This step involves the reaction of thieno-pyridine derivatives with various electrophiles.
  • Acetylation : Introduction of the acetyl group can be achieved through acetic anhydride or acetyl chloride.
  • Formation of Benzamido Moiety : The benzamido group is introduced via coupling reactions with appropriate amines.

These synthetic pathways highlight the versatility in modifying the compound for enhanced biological activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by alterations in its structure. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly impact the compound's reactivity and binding affinity to biological targets.
  • Core Modifications : Variations in the thieno-pyridine core can lead to changes in pharmacological profiles.

Case Studies and Research Findings

  • Antimicrobial Studies : A study on related thieno-pyridine compounds demonstrated effective inhibition against Candida albicans and Staphylococcus aureus, suggesting potential applications for methyl 6-acetyl derivatives in treating infections .
  • Antitumor Efficacy : In vitro studies revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics such as etoposide . This positions methyl 6-acetyl derivatives as promising candidates for further development in cancer therapy.

Properties

IUPAC Name

methyl 6-acetyl-2-[(3-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-11(22)21-8-7-14-15(10-21)28-18(16(14)19(24)27-2)20-17(23)12-5-4-6-13(9-12)29(3,25)26/h4-6,9H,7-8,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERNBGFKAZHZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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